molecular formula C19H29N3O4S B4407617 5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-piperidin-1-ylbenzamide

5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-piperidin-1-ylbenzamide

Cat. No.: B4407617
M. Wt: 395.5 g/mol
InChI Key: WBWBEGBAOBMHMJ-UHFFFAOYSA-N
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Description

5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-piperidin-1-ylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with morpholinyl and piperidinyl substituents, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-piperidin-1-ylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the morpholinyl and piperidinyl groups through nucleophilic substitution reactions. The sulfonylation step is crucial, requiring specific reagents and conditions to ensure the correct placement of the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of high-throughput screening and process optimization ensures that the compound is produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-piperidin-1-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the morpholinyl or piperidinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or sulfonyl chlorides under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the morpholinyl or piperidinyl moieties.

Scientific Research Applications

5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-piperidin-1-ylbenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-piperidin-1-ylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-ethyl-2-methoxybenzamide
  • 5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-piperidin-1-ylbenzamide derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

5-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-methyl-2-piperidin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-14-12-22(13-15(2)26-14)27(24,25)16-7-8-18(17(11-16)19(23)20-3)21-9-5-4-6-10-21/h7-8,11,14-15H,4-6,9-10,12-13H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWBEGBAOBMHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)N3CCCCC3)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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